

Cross-referencing spectroscopic data of 2,2,5,5-Tetramethylhexane with databases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

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A Comparative Guide to Spectroscopic Data of 2,2,5,5-Tetramethylhexane

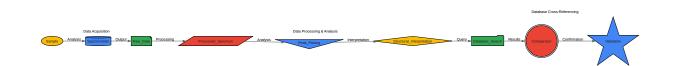
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for **2,2,5,5- Tetramethylhexane**. The information is compiled from established databases to assist in the identification and characterization of this compound. While infrared (IR) and mass spectrometry (MS) data are readily accessible, experimental nuclear magnetic resonance (NMR) data for this specific molecule is not available in the public databases searched.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the general workflow for cross-referencing spectroscopic data of a chemical compound with available databases.





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Caption: Workflow for acquiring, processing, and cross-referencing spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **2,2,5,5- Tetramethylhexane** from prominent public databases.

Infrared (IR) Spectroscopy Data

Database	Wavenumber (cm ⁻¹)	Intensity/Transmitt ance	Assignment
NIST WebBook	~2960	Strong	C-H stretch (alkane)
~1470	Medium	C-H bend (CH ₂)	
~1365	Medium	C-H bend (t-butyl)	
~1250	Medium	C-C skeletal vibration	

Mass Spectrometry (MS) Data



Database	m/z	Relative Intensity	Assignment
NIST WebBook	57	100	[C(CH ₃) ₃] ⁺ (tert-butyl cation) - Base Peak
41	~40	[C ₃ H ₅] ⁺	
71	~20	[C5H11]+	_
142	Not Observed	[M] ⁺ (Molecular Ion)	_
PubChem	57	100	[C(CH₃)₃]+ (tert-butyl cation) - Base Peak
41	High	[C₃H₅] ⁺	
71	Moderate	[C5H11]+	_
142	Not Observed	[M] ⁺ (Molecular Ion)	_

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental ¹H and ¹³C NMR data for **2,2,5,5-Tetramethylhexane** were not found in the Spectral Database for Organic Compounds (SDBS), PubChem, or other publicly searched scientific databases. For branched alkanes, typical chemical shift ranges are:

• ¹H NMR: 0.8 - 1.7 ppm

• 13C NMR: 10 - 60 ppm

Due to the high symmetry of **2,2,5,5-Tetramethylhexane**, a simple NMR spectrum would be expected. The ¹H NMR spectrum would likely show two singlets corresponding to the methyl and methylene protons. The ¹³C NMR spectrum would be expected to show three signals corresponding to the methyl, methylene, and quaternary carbons.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy



Objective: To obtain the infrared spectrum of liquid **2,2,5,5-Tetramethylhexane** to identify characteristic functional group vibrations.

Methodology:

- Sample Preparation: A drop of neat (undiluted) **2,2,5,5-Tetramethylhexane** is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.
 - The sample is placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and fragmentation pattern of **2,2,5,5-Tetramethylhexane**.

Methodology:

- Sample Introduction: A small amount of **2,2,5,5-Tetramethylhexane** is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or by direct injection.
- Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an



electron to form a molecular ion (M^+) and subsequent fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol for Alkanes)

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of 2,2,5,5-Tetramethylhexane is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
 - A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "shimmed" to achieve homogeneity.
 - For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.



- For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.
- To cite this document: BenchChem. [Cross-referencing spectroscopic data of 2,2,5,5-Tetramethylhexane with databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086233#cross-referencing-spectroscopic-data-of-2-2-5-5-tetramethylhexane-with-databases]

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